molecular formula C11H16BrN3O2 B7410983 1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol

1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol

Cat. No.: B7410983
M. Wt: 302.17 g/mol
InChI Key: LZUMQNDIPVAYCW-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 4th position of the pyrimidine ring, along with an azepane ring attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol typically involves the following steps:

    Methoxylation: The methoxy group at the 4th position can be introduced via nucleophilic substitution reactions using methanol and a suitable base.

    Azepane Ring Formation: The azepane ring can be formed through cyclization reactions involving appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of dehalogenated or reduced derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyrimidine ring may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The azepane ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-methoxypyrimidin-2-amine: Similar structure but lacks the azepane ring.

    1-(5-Bromo-3-methylpyridin-2-yl)piperazine: Contains a piperazine ring instead of an azepane ring.

    2-Bromo-5-(N-methylpyrazol-4-yl)pyridine: Contains a pyrazole ring instead of a pyrimidine ring.

Uniqueness

1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol is unique due to the presence of both the azepane ring and the specific substitution pattern on the pyrimidine ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-bromo-4-methoxypyrimidin-2-yl)azepan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-17-10-9(12)7-13-11(14-10)15-5-2-3-8(16)4-6-15/h7-8,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUMQNDIPVAYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)N2CCCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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